molecular formula C4H6N2O2S B123174 (4S)-2-amino-2-thiazoline-4-carboxylic acid CAS No. 69222-97-5

(4S)-2-amino-2-thiazoline-4-carboxylic acid

Cat. No. B123174
CAS RN: 69222-97-5
M. Wt: 146.17 g/mol
InChI Key: VHPXSBIFWDAFMB-UWTATZPHSA-N
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Description

“(4S)-2-amino-2-thiazoline-4-carboxylic acid” is a chemical compound that exhibits high complexity due to its complex structure and diverse applications1. This compound finds utility in scientific research, enabling studies on drug synthesis, peptide modifications, and protein stability investigations1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that thiazolidine motifs, which are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry2.



Molecular Structure Analysis

The molecular structure of “(4S)-2-amino-2-thiazoline-4-carboxylic acid” is complex, contributing to its diverse applications1. However, the specific details about its molecular structure are not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not mentioned in the search results. However, it’s known that amino acids, which this compound is a type of, can act as both an acid and a base due to the presence of the amino and carboxyl functional groups3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not provided in the search results.


Scientific Research Applications

Synthesis and Derivatives

(4S)-2-Amino-2-thiazoline-4-carboxylic acid and its derivatives have been a subject of study in the field of organic synthesis. Suzuki and Izawa (1976) explored single-step syntheses of various 2-substituted 2-thiazolines, including derivatives of 2-thiazoline-4-carboxylic acid, demonstrating their potential for synthesis in a laboratory setting (Suzuki & Izawa, 1976).

Biological Activities

Li Fengyun et al. (2015) designed and synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, examining their fungicidal and antivirus activities. They found that some of these compounds exhibited significant fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Li Fengyun et al., 2015).

Peptide Mimicry and Protein Structure

The constrained heterocyclic structure of thiazoline derivatives, including 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, is valuable for mimicking secondary structures of proteins like helices and β-sheets. This makes them interesting for studies in protein engineering and drug design, as noted by Mathieu et al. (2015) (Mathieu et al., 2015).

Potential in Geriatric Medicine

Thiazolidine-4-carboxylic acid, a relative of 2-thiazoline-4-carboxylic acid, has been studied for its potential in geriatric medicine due to its antioxidative properties and effects on age-related biochemical variables. Weber et al. (1982) explored its uses in liver diseases and gastrointestinal disturbances, highlighting its potential therapeutic value (Weber et al., 1982).

Green Chemistry and Synthesis

Shaikh et al. (2022) discussed the green chemistry approach in synthesizing thiazolidinone-5-carboxylic acid derivatives, emphasizing environmentally friendly and cost-effective methods. This approach underscores the importance of sustainable practices in chemical synthesis (Shaikh et al., 2022).

Safety And Hazards

The safety and hazards associated with “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not mentioned in the search results.


Future Directions

The future directions of research involving “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not specified in the search results.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXSBIFWDAFMB-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

CAS RN

69222-97-5
Record name 2-Amino-4,5-dihydro-4-thiazolecarboxylic acid, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiazoline-4-carboxylic acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8OKE42WFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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